4-(pyridin-2-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
4-pyridin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-7-13-10(5-1)9-4-3-6-11-12(9)15-8-14-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWZXTAZOLYFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C(=CC=C2)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of 2-aminopyridine with o-phenylenediamine. One common method involves the use of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and alternative energy sources, such as microwave irradiation, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Cl2, Br2, HNO3, H2SO4
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-(pyridin-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Groups
| Compound Name | Core Structure | Substituents/Functional Groups | Key Features |
|---|---|---|---|
| 4-(Pyridin-2-yl)-1H-benzo[d]imidazole | Benzo[d]imidazole + pyridine | Pyridin-2-yl at position 4 | π-π stacking capability; basic nitrogen |
| 1-Methyl-2-pyridin-4-yl-1H-benzoimidazole | Benzoimidazole + pyridine | Pyridin-4-yl at position 2; methyl at N1 | Altered electronic effects; enhanced lipophilicity |
| 1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide | Benzo[d]imidazole + pyridine | Sulfonamide at position 5; ethyl and dimethyl groups | Increased solubility; targeted bioactivity |
| 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole | Benzo[d]imidazole | Bromine, difluoromethyl, and methyl groups | High lipophilicity; halogen-mediated stability |
| Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | Benzo[d]imidazole + piperidine | Piperidine and tert-butyl carbamate | NLRP3 inflammasome inhibition potential |
Solubility and Stability
- This compound : Moderate solubility in polar solvents due to pyridine’s basicity; stability enhanced by aromatic conjugation.
- Sulfonamide Derivatives (e.g., ) : Higher aqueous solubility due to sulfonamide’s polar nature, critical for pharmacokinetics .
- Halogenated Derivatives (e.g., ) : Bromine and difluoromethyl groups increase lipophilicity and metabolic stability, favoring blood-brain barrier penetration .
Unique Advantages of this compound
Substituent Flexibility : The pyridin-2-yl group allows for regioselective modifications, enabling tailored interactions with biological targets compared to pyridin-4-yl analogs () .
Coordination Chemistry: The pyridine nitrogen can act as a ligand for metal ions, facilitating applications in catalysis or metallodrug design, unlike non-pyridine benzimidazoles (e.g., ) .
Synergy in Hybrid Structures : Its dual aromatic system combines the DNA-binding capability of benzimidazole with the enzymatic targeting of pyridine, distinguishing it from simpler analogs like 4-(1H-imidazol-2-yl)aniline () .
Biological Activity
4-(Pyridin-2-yl)-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a benzimidazole core substituted with a pyridine ring. This structure is significant as it influences the compound's interaction with biological targets. Various synthetic routes have been established to produce this compound and its derivatives, allowing for the exploration of structure-activity relationships (SAR) that enhance its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated several derivatives against Staphylococcus aureus and Escherichia coli, reporting significant zones of inhibition using the disc diffusion method. The results are summarized in the following table:
| Compound | Zone of Inhibition (mm) | MIC (μg/ml) | Activity Type |
|---|---|---|---|
| This compound | 20 | 50 | Antibacterial |
| 4-(1H-benzo[d]imidazole-2-yl)-N-(thiophene-2-yl)benzamide | 25 | 30 | Antibacterial |
| Control (Ampicillin) | 28 | 10 | Standard Antibiotic |
These findings suggest that the synthesized compounds could serve as promising candidates for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound derivatives has also been investigated. A study reported the synthesis of various benzimidazole derivatives that showed significant cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer. The following table illustrates the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound derivative A | MCF-7 (Breast Cancer) | 5.5 |
| This compound derivative B | K562 (Leukemia) | 3.0 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
The data indicates that certain derivatives possess comparable or superior activity relative to traditional chemotherapeutics like Doxorubicin, highlighting their potential as anticancer agents .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. A study assessed its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages, revealing an IC50 value of approximately 0.86 μM, which is competitive with established anti-inflammatory drugs like ibuprofen . The following table summarizes the anti-inflammatory activity:
| Compound | IC50 (μM) | Comparison Drug |
|---|---|---|
| This compound derivative C | 0.86 | Ibuprofen (1.5) |
These results suggest that this compound can effectively modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .
Antitubercular Activity
The potential of this compound as an antitubercular agent has been explored through in vitro studies against Mycobacterium tuberculosis. Certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong activity against this pathogen:
| Compound | MIC (μM) |
|---|---|
| Derivative D | 0.6 |
| Derivative E | 0.5 |
These findings are particularly significant given the global resurgence of tuberculosis and the need for new therapeutic options .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(pyridin-2-yl)-1H-benzo[d]imidazole under varying catalytic and solvent conditions?
- Methodology :
- Catalyst selection : Nano-SiO₂ has shown high catalytic efficiency in benzimidazole synthesis, achieving yields >80% under mild conditions .
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency during imidazole ring formation, while ethanol/water mixtures improve purity via recrystallization .
- Stepwise synthesis : Condensation of 2-aminobenzimidazole with pyridine-2-carbaldehyde derivatives in the presence of K₂CO₃ yields the target compound, confirmed by NMR and mass spectrometry .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) resolve structural ambiguities in this compound derivatives?
- NMR analysis :
- ¹H NMR : Pyridyl protons resonate at δ 8.2–8.7 ppm (doublets), while benzimidazole NH appears as a broad singlet at δ 12.5–13.0 ppm. Aromatic protons show splitting patterns consistent with substitution .
- ¹³C NMR : Benzimidazole carbons (C-1 and C-3) appear at ~150 ppm, and pyridyl carbons at 120–140 ppm .
Advanced Research Questions
Q. How do tautomeric equilibria and pH influence the coordination chemistry of this compound with transition metals?
- Mechanistic insights :
- The compound acts as a bidentate ligand via pyridyl-N and imidazole-N atoms. At pH >7, deprotonation of the NH group enhances metal-binding affinity .
- In Eu(III) complexes, ligand-to-metal charge transfer (LMCT) transitions are observed at 350–400 nm, with luminescence lifetimes >1 ms, indicating stable coordination .
Q. What strategies mitigate contradictory data in structure-activity relationships (SAR) for antimicrobial derivatives of this compound?
- Data reconciliation :
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -Br) at the benzimidazole 5-position enhance activity against S. aureus (MIC: 2–4 µg/mL), but reduce solubility .
- Docking studies : Molecular dynamics simulations show that 4-pyridyl substitution improves binding to E. coli DNA gyrase (binding energy: −9.2 kcal/mol) compared to unsubstituted analogs .
Q. How can hydrolytic degradation pathways of this compound analogs inform stability in biological systems?
- Degradation analysis :
- Under acidic conditions (pH 1–3), sulfoxide derivatives (e.g., lansoprazole analogs) undergo ring-opening via nucleophilic attack at the imidazole C-2 position .
- Stabilization : Buffering at pH 7.4 or encapsulation in cyclodextrins reduces degradation rates by 40–60% .
Methodological Guidance
Q. What computational approaches predict the electronic properties of this compound for optoelectronic applications?
- DFT calculations :
- HOMO-LUMO gaps (~3.2 eV) suggest semiconductor potential. Pyridyl substitution red-shifts absorption maxima by 20–30 nm compared to benzimidazole alone .
- Charge transfer : NBO analysis reveals delocalization between pyridyl π* orbitals and benzimidazole σ orbitals, enhancing conductivity .
Q. How do solvent-free green synthesis methods impact the yield and purity of this compound?
- Microwave-assisted synthesis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
